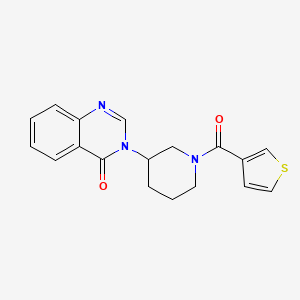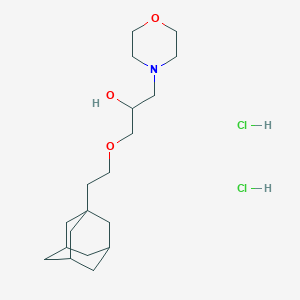
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride is a synthetic compound that features a unique adamantane structure Adamantane is a diamondoid, which means it has a structure similar to diamond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the ethoxy group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Morpholine Group: The ethoxyadamantane intermediate is then reacted with morpholine under basic conditions to form the morpholinopropanol derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone or aldehyde derivatives can be reduced back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Ketone or aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: New amine or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the adamantane structure’s known activity in this area.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: It can be used to study the interactions of adamantane derivatives with biological systems, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride involves its interaction with specific molecular targets. The adamantane structure is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The morpholine group may also contribute to the compound’s overall activity by enhancing its binding affinity to these targets.
Comparison with Similar Compounds
- 1-Adamantanecarboxylic acid
- 1-Adamantanemethanol
- 1-Adamantanamine
Comparison: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride is unique due to the presence of both the adamantane and morpholine groups. This combination provides a distinct set of properties, such as enhanced binding affinity and potential therapeutic effects, compared to other adamantane derivatives that lack the morpholine group.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3.2ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,21H,1-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQDGNJGGMZQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2571512.png)

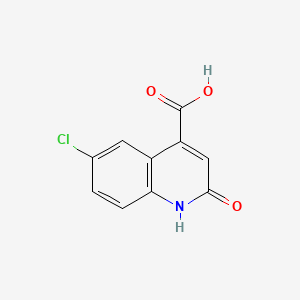
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)
![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)
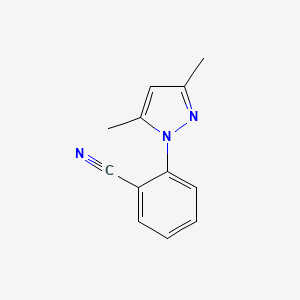
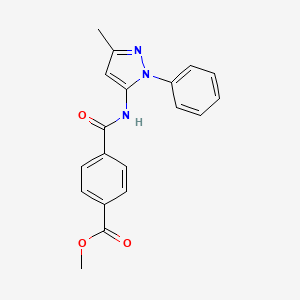
![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
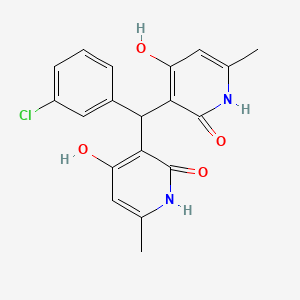
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2571530.png)
